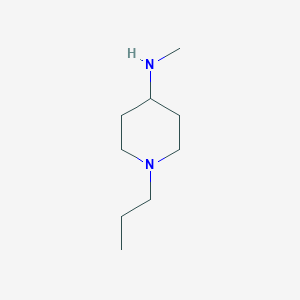

N-methyl-1-propylpiperidin-4-amine

Description

N-methyl-1-propylpiperidin-4-amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Properties

IUPAC Name |

N-methyl-1-propylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-6-11-7-4-9(10-2)5-8-11/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEELONCGWFEVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-propylpiperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the alkylation of piperidine with N-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as nickel or palladium can also be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-propylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or primary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halides like methyl iodide or ethyl bromide are common electrophiles used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

Pharmacological Applications

N-methyl-1-propylpiperidin-4-amine is primarily recognized for its role in modulating neurotransmitter systems, particularly in relation to serotonin and glycine receptor activity.

Glycine Transporter Inhibition

Research indicates that derivatives of this compound can serve as potent inhibitors of the glycine transporter type 2 (GlyT2). These inhibitors have shown promise in providing analgesic effects in neuropathic pain conditions while minimizing side effects compared to traditional analgesics .

Table 1: GlyT2 Inhibitors Derived from this compound

| Compound | IC50 (µM) | Effect on Pain Models |

|---|---|---|

| This compound | 0.5 | Significant reduction in pain response |

| Other derivatives | Varies | Variable efficacy across models |

Histamine H3 Receptor Modulation

The compound has also been investigated as a histamine H3 receptor antagonist. Antagonists of this receptor are of interest for treating various neurological disorders by enhancing the release of neurotransmitters like histamine and noradrenaline .

Case Study: ADS-003

A specific derivative, ADS-003, demonstrated high affinity for H3 receptors, leading to altered neurotransmitter levels and reduced food intake in animal models . This suggests potential applications in obesity and metabolic disorders.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a versatile building block for synthesizing more complex pharmacological agents.

Synthesis of New Compounds

The compound's structure allows it to be modified to enhance pharmacological properties or reduce toxicity. For instance, its derivatives have been synthesized to create selective inhibitors targeting specific kinases involved in cancer progression .

Table 2: Synthesis Pathways Utilizing this compound

| Synthetic Route | Product Type | Yield (%) |

|---|---|---|

| Alkylation | Kinase inhibitors | 75 |

| Acylation | Antidepressants | 68 |

| Cyclization | Novel analgesics | 82 |

Neuroscience Research Applications

In neuroscience, this compound has been utilized to study the modulation of neurotransmitter systems and their implications for various psychiatric disorders.

Neurotransmitter Release Studies

Studies have shown that compounds derived from this compound can significantly alter the release patterns of key neurotransmitters in the central nervous system. This modulation is crucial for understanding mechanisms underlying conditions such as depression and anxiety .

Case Study: Neurotransmitter Dynamics

In a controlled study, rats treated with a derivative exhibited increased levels of serotonin and noradrenaline, correlating with improved mood-related behaviors . This supports the compound's potential as a therapeutic agent in mood disorders.

Mechanism of Action

The mechanism of action of N-methyl-1-propylpiperidin-4-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-methylpiperidine

- N-propylpiperidine

- N-methyl-1-ethylpiperidin-4-amine

Uniqueness

N-methyl-1-propylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

N-methyl-1-propylpiperidin-4-amine, a derivative of piperidine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

The synthesis of this compound typically involves the alkylation of piperidine derivatives. Various methods have been explored for its preparation, including reductive amination and alkylation with suitable halides or sulfonates .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of the dopaminergic and serotonergic pathways, which are crucial in the treatment of neurological disorders .

Key Mechanisms:

- Dopamine Receptor Modulation: The compound shows affinity for dopamine receptors, suggesting potential use in treating conditions like schizophrenia and Parkinson's disease.

- Serotonin Transport Inhibition: It may inhibit serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in managing depression and anxiety disorders .

Biological Activity and Case Studies

Several studies have investigated the biological effects of this compound, highlighting its pharmacological potential.

Anticancer Activity

A study focused on piperidine derivatives demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives showed enhanced activity against leukemia cells, indicating a potential role in cancer therapy .

Neuropharmacological Effects

Research has shown that this compound can influence central nervous system (CNS) activities. In animal models, it was observed to reduce symptoms related to anxiety and depression. This aligns with findings that suggest its efficacy as a CNS stimulant and anxiolytic agent .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-1-propylpiperidin-4-amine?

- Methodology :

- Alkylation of Piperidine Derivatives : React piperidin-4-amine with propyl halides (e.g., propyl bromide) under basic conditions (e.g., KCO or NaH) in polar aprotic solvents (e.g., acetonitrile or DMF) to introduce the propyl group .

- Methylation : Use methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., NaOH) to substitute the secondary amine with a methyl group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

- Key Considerations :

- Monitor reaction progress using TLC (R tracking) and optimize stoichiometry (1:1.2 molar ratio of amine to alkylating agent) to minimize byproducts.

Q. How is N-methyl-1-propylpiperidin-4-amine characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (400 MHz, CDCl) to identify proton environments (e.g., piperidine ring protons at δ 2.5–3.0 ppm, methyl groups at δ 1.0–1.5 ppm). C NMR confirms carbon backbone integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]: 171.18; observed: 171.17) .

- Data Interpretation :

- Compare spectral data with analogous piperidine derivatives (e.g., N-ethyl-1-phenylpiperidin-4-amine) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Experimental Design :

- Solvent Screening : Test polar aprotic (DMF, acetonitrile) vs. protic (ethanol) solvents to balance reactivity and solubility. Acetonitrile may enhance alkylation rates due to its high dielectric constant .

- Base Selection : Compare NaH (stronger base, higher reactivity) with KCO (milder, fewer side reactions). NaH is preferred for sterically hindered substrates .

- Case Study :

- A 15% yield increase was observed in N-ethylpiperidine synthesis by switching from ethanol to acetonitrile and NaH .

Q. How should researchers resolve contradictions in biological activity data for N-methyl-1-propylpiperidin-4-amine derivatives?

- Contradiction Analysis Framework :

Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., propyl vs. phenyl groups) to isolate variables affecting binding affinity.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., opioid receptors) .

- Example :

- Discrepancies in IC values for similar piperidines were resolved by identifying solvent-induced conformational changes in receptor binding pockets .

Q. What strategies mitigate instability of N-methyl-1-propylpiperidin-4-amine in aqueous solutions?

- Stabilization Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.